

Methyl 4-(hydroxymethyl)benzoate safety and handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-(hydroxymethyl)benzoate**

Cat. No.: **B1293641**

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **Methyl 4-(hydroxymethyl)benzoate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **Methyl 4-(hydroxymethyl)benzoate** (CAS No. 6908-41-4), a versatile building block in organic synthesis with applications in pharmaceuticals and proteomics research.[\[1\]](#)[\[2\]](#) Adherence to proper safety protocols is critical when working with this compound.

Hazard Identification and Classification

Methyl 4-(hydroxymethyl)benzoate is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[\[3\]](#) The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[\[1\]](#)[\[4\]](#)

GHS Classification:

- Skin Corrosion/Irritation: Category 2[\[3\]](#)
- Serious Eye Damage/Eye Irritation: Category 2[\[3\]](#)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[\[3\]](#)

Signal Word: Warning[\[3\]](#)

Hazard Statements:

- H315: Causes skin irritation.[\[4\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)

Precautionary Statements:[\[3\]](#)

- Prevention: P261, P264, P271, P280
- Response: P302+P352, P304+P340, P305+P351+P338, P312, P362+P364
- Storage: P403+P233, P405
- Disposal: P501

Physical and Chemical Properties

Methyl 4-(hydroxymethyl)benzoate is a white to off-white crystalline solid or powder.[\[1\]](#)[\[2\]](#)

Property	Value
Molecular Formula	C ₉ H ₁₀ O ₃
Molecular Weight	166.17 g/mol [4]
Appearance	White to off-white powder or crystalline solid [1] [2]
Melting Point	45 - 50 °C / 113 - 122 °F
Boiling Point	No data available
Flash Point	> 110 °C / > 230 °F
Solubility	Moderately soluble in organic solvents, less soluble in water. [1]
Stability	Stable under normal conditions. [3]
Incompatible Materials	Strong oxidizing agents. [3]
Hazardous Decomposition	Carbon monoxide (CO), Carbon dioxide (CO ₂). [3]

Toxicological Data

The toxicological properties of **Methyl 4-(hydroxymethyl)benzoate** have not been fully investigated.[\[3\]](#) The available data pertains primarily to its irritant effects. For context, the acute toxicity of a related compound is provided below.

Compound	CAS No.	Route	Species	Value
Methyl 4-hydroxybenzoate, sodium salt	5026-62-0	Oral	Mouse	LD ₅₀ = 2 g/kg [5]

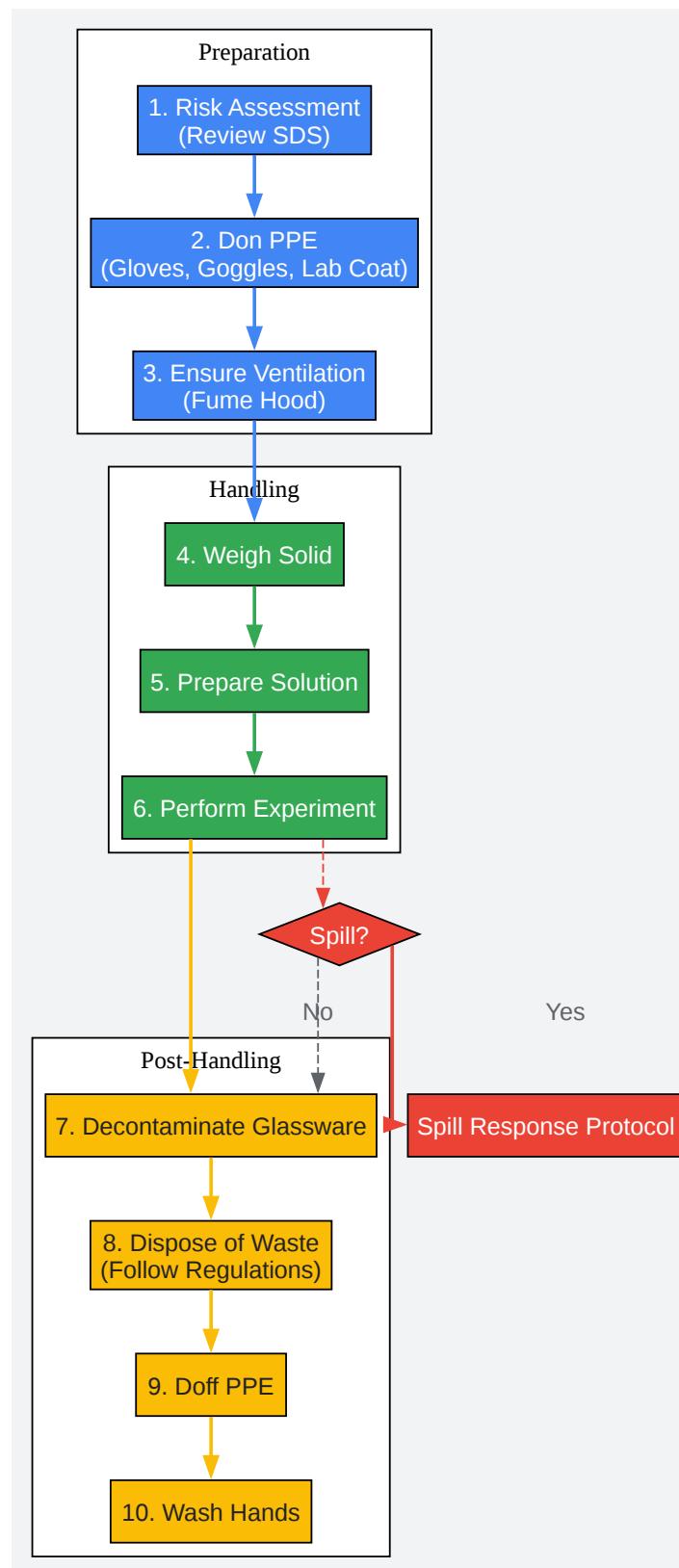
Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Engineering Controls:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
- Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):


- Eye/Face Protection: Wear chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing are required.[3]
- Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator (e.g., N95 dust mask).[3]

Handling Procedures:

- Avoid contact with skin and eyes.[3]
- Do not breathe dust.[3]
- Wash hands thoroughly after handling.[3]
- Keep away from heat, sparks, and open flames.[3]

Storage Conditions:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
- Keep away from incompatible materials such as strong oxidizing agents.[3]

[Click to download full resolution via product page](#)**Caption:** A logical workflow for the safe handling of **Methyl 4-(hydroxymethyl)benzoate**.

First Aid Measures

- Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[3]
- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[3]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
- Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention.[3]

Accidental Release and Disposal

Spill Cleanup:

- Ensure adequate ventilation and wear appropriate PPE.
- Sweep up the solid material, avoiding dust generation.[3]
- Place in a suitable, closed container for disposal.[3]
- Clean the spill area thoroughly.

Waste Disposal:

- Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]
- Do not empty into drains.[3]

Experimental Protocols

General Protocol for Handling and Solution Preparation

This protocol outlines a standard procedure for handling the solid compound and preparing a stock solution in a research laboratory setting.

Materials:

- **Methyl 4-(hydroxymethyl)benzoate**
- Appropriate solvent (e.g., Chloroform, Methanol)
- Analytical balance
- Spatula
- Weighing paper
- Volumetric flask with stopper
- Beaker
- Magnetic stir plate and stir bar (optional)

Procedure:

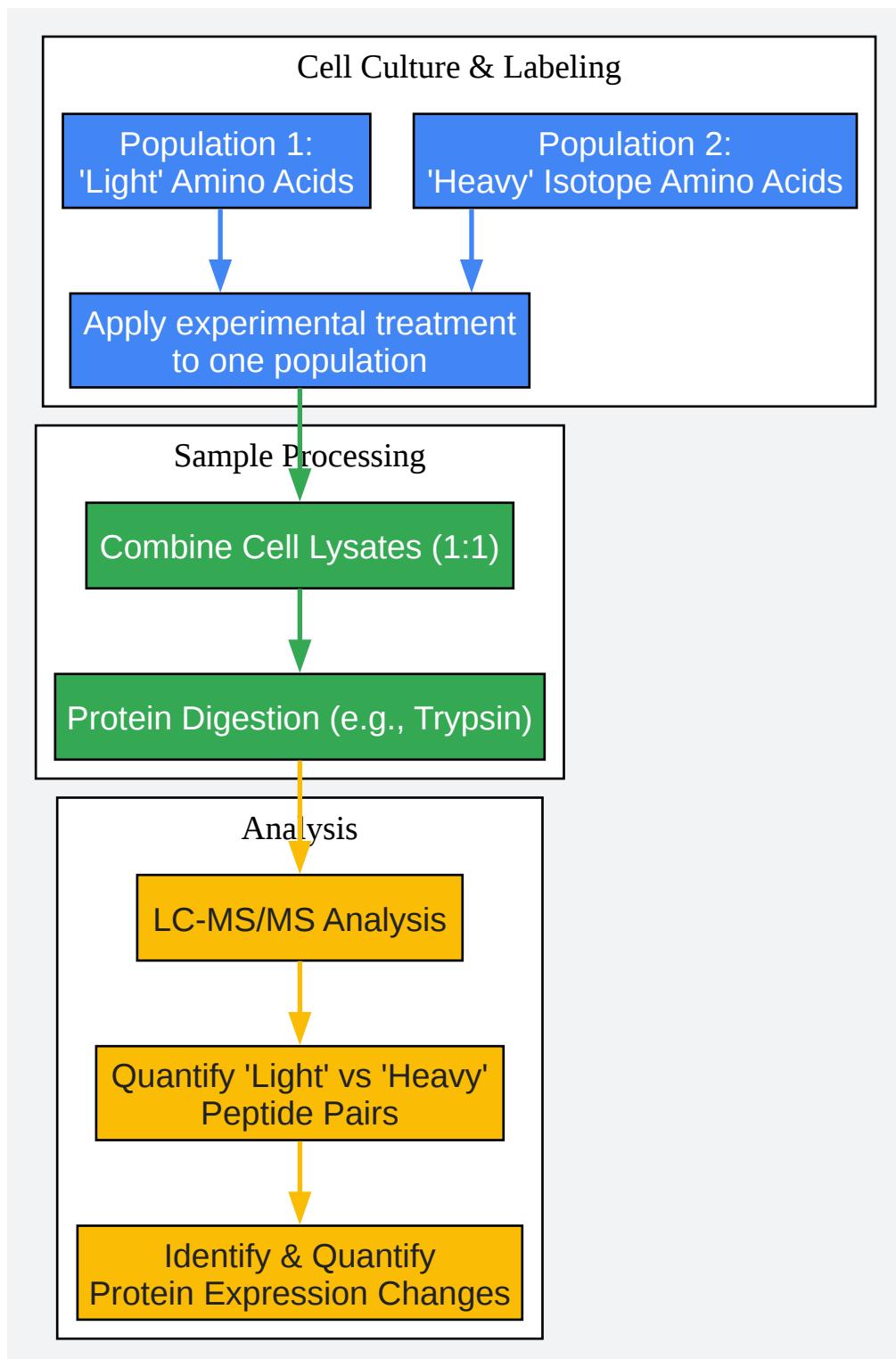
- Preparation: Before starting, ensure the work area (chemical fume hood) is clean and uncluttered. Assemble all necessary glassware and equipment.
- Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.
- Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of **Methyl 4-(hydroxymethyl)benzoate** using a clean spatula. Record the exact mass.
- Transfer: Carefully transfer the weighed solid into the volumetric flask.
- Dissolution: Add a small amount of the chosen solvent to the flask, enough to wet the solid. Gently swirl the flask to begin dissolving the compound.
- Dilution to Volume: Continue adding the solvent in portions, swirling to mix, until the volume is close to the calibration mark on the neck of the flask.

- Final Volume Adjustment: Use a pipette or dropper to add the final amount of solvent until the bottom of the meniscus is aligned with the calibration mark.
- Homogenization: Stopper the flask and invert it several times (10-15) to ensure the solution is homogeneous. If needed, use a magnetic stir plate for thorough mixing.
- Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store appropriately as per the guidelines in Section 4.0.

Use in Organic Synthesis (Example: Fischer Esterification)

Methyl 4-(hydroxymethyl)benzoate is a versatile intermediate. The following is a generalized procedure for reactions involving its functional groups, based on standard esterification protocols.^[6]

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add **Methyl 4-(hydroxymethyl)benzoate** and the appropriate solvent.
- Reagent Addition: Slowly add the other reactants and catalyst (e.g., acid or base) to the flask while stirring. If the reaction is exothermic, use an ice bath to control the temperature.
- Reaction Conditions: Attach a reflux condenser and heat the mixture to the desired temperature for the specified time, monitoring the reaction by an appropriate method (e.g., TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel for extraction and washing to isolate the product.
- Purification: Purify the crude product using techniques such as column chromatography, recrystallization, or distillation.
- Characterization: Characterize the final product using methods like NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Context and Applications

While its specific mechanism of action in biological systems is not well-defined, **Methyl 4-(hydroxymethyl)benzoate** and related compounds exhibit some biological activities and are used as tools in biochemical research.[\[2\]](#)

Antimicrobial and Antioxidant Properties: Research suggests that **Methyl 4-(hydroxymethyl)benzoate** may possess antimicrobial properties against certain bacteria and fungi, as well as potential antioxidant activity.[\[2\]](#) A related compound, methyl 4-hydroxybenzoate (methylparaben), has been identified as a natural agent effective against *Helicobacter pylori*.[\[7\]](#)

Proteomics Research (SILAC): The compound has been noted as a useful biochemical for proteomics research, particularly in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[\[2\]](#) SILAC is a powerful method for the quantitative analysis of protein expression, dynamics, and interactions.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: A simplified workflow illustrating the SILAC technique in proteomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]
- 2. Buy Methyl 4-(hydroxymethyl)benzoate | 6908-41-4 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uprm.edu [uprm.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 4-(hydroxymethyl)benzoate safety and handling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293641#methyl-4-hydroxymethyl-benzoate-safety-and-handling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com